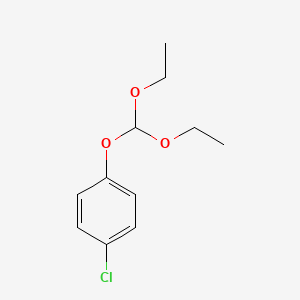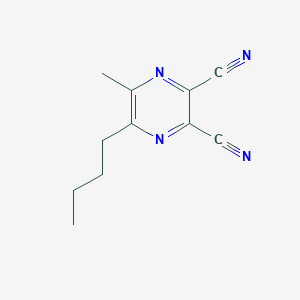
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile can be synthesized through a one-pot reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile . The reaction typically proceeds under moderate to high temperatures and may involve the use of microwave-assisted synthesis to enhance yields and reduce reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Oxidation Reactions: Typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives of the original compound .
科学的研究の応用
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antimycobacterial activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Butyl-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit photosynthetic electron transport in chloroplasts, affecting the energy production in plants . The compound’s lipophilicity plays a crucial role in its biological activity, influencing its ability to penetrate cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
5-Amino-6-chloro-2,3-dicyanopyrazine: Known for its antimicrobial properties.
5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles: Exhibits fluorescence and antimicrobial activity.
Uniqueness
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other pyrazine derivatives .
特性
CAS番号 |
72112-24-4 |
|---|---|
分子式 |
C11H12N4 |
分子量 |
200.24 g/mol |
IUPAC名 |
5-butyl-6-methylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C11H12N4/c1-3-4-5-9-8(2)14-10(6-12)11(7-13)15-9/h3-5H2,1-2H3 |
InChIキー |
GFUJWAPYFMKGTB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(N=C(C(=N1)C#N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


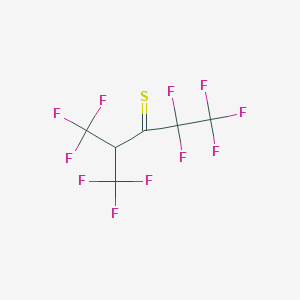
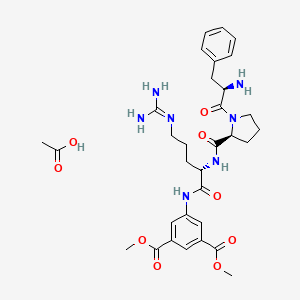
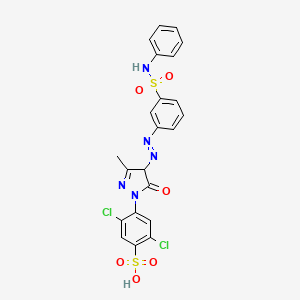

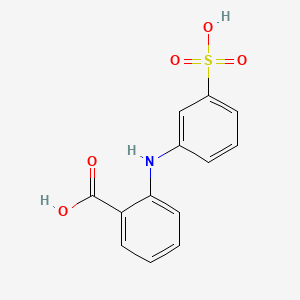
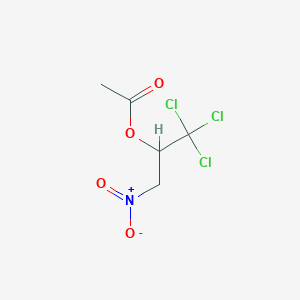
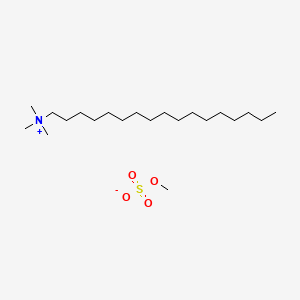
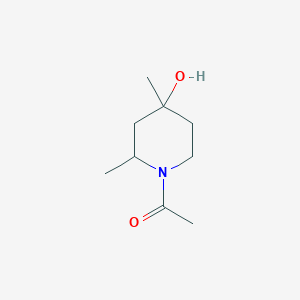
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)
![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
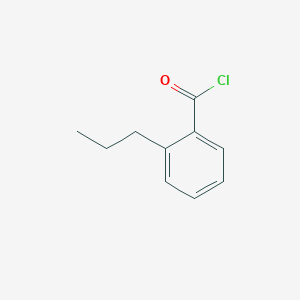
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

